molecular formula C10H14N2O B8365505 3-Amino-2-benzyl-propionamide

3-Amino-2-benzyl-propionamide

Cat. No.: B8365505
M. Wt: 178.23 g/mol
InChI Key: DHCAKDKLAGTYHA-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-propionamide is a chiral organic compound characterized by a benzyl group attached to the second carbon of a propionamide backbone, with an amino group at the third position. Its molecular formula is C₁₀H₁₄N₂O, and it serves as a key intermediate in synthesizing pharmacologically active molecules, such as quinoline derivatives for cardiovascular therapies .

Synthesis: The compound is synthesized via hydrogenation of (E)-2-cyano-3-phenyl-acrylamide using 10% palladium on carbon under hydrogen pressure (55 psi) in ethanol. This yields a white solid with a mass spectrometry [M+H]+ peak at 179, confirming its molecular identity .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(aminomethyl)-3-phenylpropanamide

InChI

InChI=1S/C10H14N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)

InChI Key

DHCAKDKLAGTYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Notes
3-Amino-2-benzyl-propionamide C₁₀H₁₄N₂O 178.23 Benzyl, amino Intermediate for quinoline derivatives
2-Amino-N-benzyl-3-methoxy-propionamide C₁₁H₁₆N₂O₂ 208.26 Benzyl, methoxy, amino Precursor to 2-Acetylamino analog
2-Acetylamino-N-benzyl-3-methoxy-propionamide C₁₃H₁₈N₂O₃ 250.29 Benzyl, methoxy, acetylated amino Intermediate in Lacosamide synthesis
3-oxo-2-Phenylbutanamide C₁₀H₁₁NO₂ 177.20 Phenyl, ketone (3-oxo) Amphetamine synthesis reference standard
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide C₁₁H₁₃FN₂O 208.24 3-Fluoro-benzyl, amino Discontinued laboratory reagent
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide C₁₃H₁₇N₃O 231.30 3-Cyano-benzyl, ethyl, amino Specialty chemical (Parchem)

Functional Group Impact on Reactivity and Bioactivity

  • Methoxy and Acetyl Groups (): The addition of a methoxy group in 2-Amino-N-benzyl-3-methoxy-propionamide increases hydrophilicity compared to the parent compound. Acetylation of the amino group (as in 2-Acetylamino-N-benzyl-3-methoxy-propionamide) enhances stability and alters metabolic pathways, making it a critical intermediate in Lacosamide production, an anticonvulsant drug .
  • Ketone vs. Amino Groups (): 3-oxo-2-Phenylbutanamide lacks the amino group but features a ketone, increasing electrophilicity. This makes it reactive in condensation reactions, suitable for amphetamine precursor synthesis .
  • Halogen and Cyano Substituents (–5): Fluorine (electron-withdrawing) and cyano (polarizable) groups influence binding affinity in receptor-targeted therapies. For example, the discontinued (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide may have faced challenges in bioavailability or toxicity, while the cyano derivative’s nitrile group could enhance interaction with enzymatic active sites .

Therapeutic Derivatives and Clinical Relevance

  • Lacosamide: Derived from 2-Acetylamino-N-benzyl-3-methoxy-propionamide, Lacosamide (C₁₃H₁₈N₂O₃) is a sodium channel blocker used to treat epilepsy .
  • Safinamide Analogs (): Compounds like 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide methanesulfonate are MAO-B inhibitors for Parkinson’s disease. The fluorobenzyloxy modification enhances blood-brain barrier penetration and target selectivity .

Research Findings and Trends

  • Synthetic Utility: this compound’s versatility is evident in its role in synthesizing quinoline-based Urotensin-II receptor antagonists, which are explored for cardiovascular diseases .
  • Discontinuation Trends: Derivatives like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide were discontinued, possibly due to formulation challenges or insufficient efficacy in preclinical studies .

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